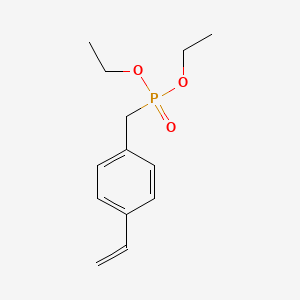

Diethyl 4-vinylbenzylphosphonate

Overview

Description

Diethyl 4-vinylbenzylphosphonate is an organophosphorus compound with the molecular formula C₁₃H₁₉O₃P. It is a diethyl ester of 4-vinylbenzylphosphonic acid and is known for its applications in various fields, including organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 4-vinylbenzylphosphonate can be synthesized through the reaction of 4-vinylbenzyl chloride with triethyl phosphite. The reaction typically occurs under reflux conditions in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Diethyl 4-vinylbenzylphosphonate can undergo oxidation reactions to form corresponding phosphonic acids.

Substitution: It can participate in nucleophilic substitution reactions, where the vinyl group can be substituted by various nucleophiles.

Polymerization: The vinyl group allows for polymerization reactions, forming polymers with phosphonate functionalities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.

Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are commonly used.

Major Products:

Oxidation: Phosphonic acids.

Substitution: Substituted phosphonates.

Polymerization: Phosphonate-containing polymers.

Scientific Research Applications

Chemistry

-

Monomer for Polymers :

- Used as a monomer in the synthesis of flame-retardant polymers and copolymers.

- The vinyl group allows for polymerization reactions, forming functionalized materials.

-

Chemical Reactions :

- Oxidation : Can be oxidized to form phosphonic acids.

- Substitution : Participates in nucleophilic substitution reactions.

- Polymerization : The vinyl group enables the formation of phosphonate-containing polymers.

Biology

-

Antimicrobial Properties :

- Demonstrates significant antimicrobial activity against various bacterial strains by disrupting cell membranes, leading to increased permeability and cell lysis.

-

Enzyme Inhibition :

- Mimics natural substrates, allowing interaction with specific enzymes and potentially inhibiting their activity, which is relevant for drug development targeting enzyme dysregulation.

Medicine

- Drug Delivery Agent : Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

Industry

- Utilized in the production of flame-retardant materials and coatings, enhancing safety features in various applications.

In Vivo Studies

One study on hypertriglyceridemic rats assessed the metabolites of diethyl 4-vinylbenzylphosphonate administered orally. The metabolites showed effects on plasma triglyceride levels, indicating potential therapeutic effects related to lipid metabolism.

Cell Viability and Adhesion

Research focused on grafting poly(vinylbenzyl) onto titanium surfaces demonstrated enhanced osteoblast adhesion and spreading activities. MTT assays indicated improved biocompatibility for biomedical applications, suggesting the compound's utility in medical implants.

Mechanism of Action

The mechanism of action of diethyl 4-vinylbenzylphosphonate involves its ability to form stable complexes with various substrates. The phosphonate group can chelate metal ions, making it useful in applications requiring metal ion sequestration. Additionally, its vinyl group allows for polymerization, enabling the formation of functionalized polymers .

Comparison with Similar Compounds

Diethyl benzylphosphonate: Similar structure but lacks the vinyl group, limiting its polymerization capabilities.

Diethyl 4-methylbenzylphosphonate: Similar but with a methyl group instead of a vinyl group, affecting its reactivity and applications.

Uniqueness: Diethyl 4-vinylbenzylphosphonate is unique due to its vinyl group, which allows for polymerization and the formation of functionalized materials. This makes it more versatile compared to its analogs .

Biological Activity

Diethyl 4-vinylbenzylphosphonate is an organophosphorus compound notable for its potential biological activities. This compound features a vinylbenzyl group, which enhances its reactivity and interaction with biological systems. Research has focused on its applications in medicinal chemistry, particularly its antimicrobial and enzyme-inhibiting properties.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies indicate that it may exert its effects by disrupting bacterial cell membranes, leading to increased permeability and eventual cell lysis. This mechanism is common among quaternary ammonium compounds and other phosphonates, which often interact with the lipid bilayer of microbial cells .

Enzyme Inhibition

The compound's structure allows it to mimic natural substrates, enabling it to interact with specific enzymes. This interaction can inhibit enzyme activity, potentially making it a candidate for drug development aimed at diseases involving enzyme dysregulation. For instance, the phosphonate group is particularly relevant in drug design due to its ability to mimic phosphate groups in biological molecules .

Case Studies

- In Vivo Studies : One study investigated the metabolites of this compound in hypertriglyceridemic rats. The metabolites were administered orally, and their effects on plasma triglyceride levels were measured to assess lipoprotein lipase activity. While all metabolites showed lower potency compared to the parent compound NO-1886, they still indicated potential therapeutic effects related to lipid metabolism .

- Cell Viability and Adhesion : Another research focused on the grafting of poly(vinylbenzyl) onto titanium surfaces, enhancing osteoblast adhesion and spreading activities. This study utilized MTT assays to evaluate cell viability, demonstrating that modifications with this compound could improve biocompatibility for biomedical applications .

Research indicates that this compound may act through multiple pathways:

- Membrane Disruption : Similar to quaternary ammonium compounds, it can destabilize bacterial membranes.

- Enzyme Interaction : Its phosphonate group allows it to engage with enzymes involved in various metabolic pathways, potentially inhibiting their function.

Comparative Analysis of Biological Activity

Properties

IUPAC Name |

1-(diethoxyphosphorylmethyl)-4-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19O3P/c1-4-12-7-9-13(10-8-12)11-17(14,15-5-2)16-6-3/h4,7-10H,1,5-6,11H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURKSQXMUNUXSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)C=C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459506 | |

| Record name | diethyl 4-vinylbenzylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

726-61-4 | |

| Record name | diethyl 4-vinylbenzylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.